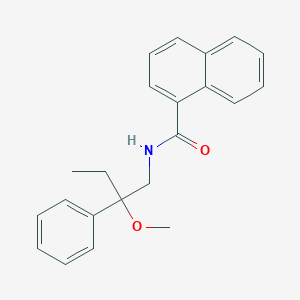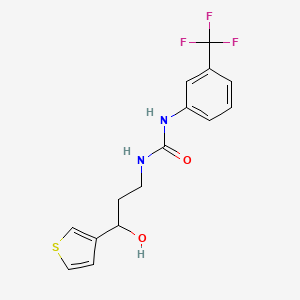
N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE is a chemical compound known for its unique structure, which includes a butyl group, a methoxyphenyl group, and a naphthalen-1-yl group. This compound is part of the family of γ-aminobutyric acid (GABA) analogues and is recognized for its potent analgesic properties.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The exact mode of action of N-(2-Methoxy-2-Phenylbutyl)Naphthalene-1-Carboxamide is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and thus its activity .
Biochemical Pathways
It is plausible that the compound could influence several pathways, given the potential range of targets it could interact with .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The compound’s interaction with its targets could lead to a range of effects, depending on the specific function of the targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, and the presence of other molecules in the environment .
Analyse Biochimique
Biochemical Properties
N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE plays a significant role in biochemical reactions. It interacts with PCNA, a protein essential for DNA replication and repair within tumors . The nature of these interactions is inhibitory, making this compound a potential antineoplastic agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting PCNA, thereby affecting DNA replication and repair within cells . This impact on cell signaling pathways, gene expression, and cellular metabolism makes it a potential therapeutic agent for cancer treatment .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PCNA . This inhibition disrupts DNA replication and repair, leading to cell death in tumor cells . The compound’s binding interactions with PCNA, its role in enzyme inhibition, and its influence on gene expression contribute to its mechanism of action .
Temporal Effects in Laboratory Settings
Its role as a PCNA inhibitor suggests that it may have long-term effects on cellular function, particularly in tumor cells .
Metabolic Pathways
This compound is involved in the metabolic pathway related to DNA replication and repair, given its interaction with PCNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE typically involves the reaction of 2-methoxy-2-phenylbutylamine with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can participate in substitution reactions, especially nucleophilic substitutions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on biological systems, particularly its interaction with GABA receptors.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Comparaison Avec Des Composés Similaires
- N-(2-methoxy-2-phenylbutyl)acetamide
- N-(2-methoxy-2-phenylbutyl)methanesulfonamide
- N-(2-methoxy-2-phenylbutyl)-2-methylbenzamide
Comparison: N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE is unique due to its naphthalen-1-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for GABA receptors and exhibits more potent analgesic effects. The presence of the naphthalen-1-yl group also influences its solubility and stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-3-22(25-2,18-12-5-4-6-13-18)16-23-21(24)20-15-9-11-17-10-7-8-14-19(17)20/h4-15H,3,16H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUJHSIHPHZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(ethylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883699.png)
![ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B2883700.png)
![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)

![6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2883705.png)
![2-Bromo-6-[difluoro(phenyl)methyl]pyridine](/img/structure/B2883707.png)
![2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2883708.png)



![N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2883715.png)


![N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide](/img/structure/B2883721.png)
